N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a glycinamide backbone substituted with a 3-chlorophenyl group, a cyclohexyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable 3-chlorophenyl halide reacts with the glycinamide backbone.
Cyclohexyl Group Addition: The cyclohexyl group is incorporated through a reductive amination reaction, where cyclohexanone reacts with the intermediate compound in the presence of a reducing agent.
Methylsulfonyl Group Addition: Finally, the methylsulfonyl group is introduced via sulfonylation, using a methylsulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexyl group or the methylsulfonyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the glycinamide backbone, potentially converting it to an amine.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H21ClN2O3S |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,19) |
InChI Key |
JVQYPCGEPKNCDU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.